molecular formula C8H11NO B13159548 1-(Pyrrolidin-2-yl)but-3-yn-2-one

1-(Pyrrolidin-2-yl)but-3-yn-2-one

Cat. No.: B13159548
M. Wt: 137.18 g/mol
InChI Key: AVLJSYAXROSKDL-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-yl)but-3-yn-2-one is an organic compound with the molecular formula C8H11NO. It is a cyclic amide derived from the condensation of 1-butyne and pyrrolidine. This compound is known for its unique structural features, which include a pyrrolidine ring and an alkyne group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-2-yl)but-3-yn-2-one typically involves the reaction of 1-butyne with pyrrolidine. One common method includes the use of a Lewis acid catalyst to facilitate the condensation reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production. The use of automated systems and real-time monitoring ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-2-yl)but-3-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyrrolidin-2-yl)but-3-yn-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, polymers, and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-yl)but-3-yn-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the alkyne group allows for covalent binding to target proteins, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrrolidin-2-yl)but-3-yn-2-one is unique due to its combination of a pyrrolidine ring and an alkyne group. This structural feature imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activities further highlight its importance in scientific research .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-pyrrolidin-2-ylbut-3-yn-2-one

InChI

InChI=1S/C8H11NO/c1-2-8(10)6-7-4-3-5-9-7/h1,7,9H,3-6H2

InChI Key

AVLJSYAXROSKDL-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CC1CCCN1

Origin of Product

United States

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